Home > Products > Screening Compounds P119406 > Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]
Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside] - 1253421-94-1

Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]

Catalog Number: EVT-1468377
CAS Number: 1253421-94-1
Molecular Formula: C36H56O13
Molecular Weight: 696.831
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside] is a natural product found in Periploca sepium with data available.
Overview

Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] is a cardenolide, a type of steroid glycoside, that has garnered attention due to its potential biological activities. This compound is primarily isolated from the root barks of Periploca sepium, a plant known for its traditional medicinal uses. The chemical structure of this compound consists of a cardenolide backbone with a glucopyranosyl and sarmentopyranosyl moiety, contributing to its unique properties and biological effects.

Source

Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] is extracted from the bark of the roots of Periploca sepium, which is native to various regions in Asia. The plant has been traditionally used in herbal medicine for its therapeutic properties, including anti-inflammatory and cardiotonic effects .

Classification

This compound falls under the broader class of cardenolides, which are characterized by their steroid structure and are known for their effects on cardiac function. Cardenolides are often studied for their pharmacological properties, including potential applications in treating heart conditions and other diseases .

Synthesis Analysis

Methods

The synthesis of Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] can be approached through both natural extraction and synthetic chemistry. The natural extraction involves isolating the compound from the plant material using methods such as solvent extraction or chromatography.

Technical Details:

  • Extraction Method: The root bark is typically dried and ground, followed by extraction with solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate the desired glycoside.
  • Synthetic Approaches: Although specific synthetic routes for this compound are not extensively documented, general methods for synthesizing similar glycosides involve glycosylation reactions where a sugar moiety is added to a cardenolide precursor using specific glycosylating agents under controlled conditions .
Molecular Structure Analysis

Structure

The molecular formula for Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] is C36H56O13C_{36}H_{56}O_{13} with a molecular weight of approximately 696.82 g/mol .

Structural Characteristics:

  • The compound features a cardenolide core, which includes a cyclopentanoperhydrophenanthrene structure.
  • It has two sugar components: beta-glucopyranosyl and beta-sarmentopyranosyl, linked via a glycosidic bond.

Data

Detailed structural data can be obtained from databases such as PubChem, which provides insights into its chemical properties and structural representations .

Chemical Reactions Analysis

Reactions

The chemical reactivity of Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] primarily involves hydrolysis reactions where the glycosidic bonds can be cleaved under acidic or enzymatic conditions.

Technical Details:

  • Hydrolysis: This reaction can lead to the release of the sugar moieties, resulting in the formation of aglycone (the non-sugar part) and free sugars.
  • Degradation: Under harsh conditions, this compound may undergo degradation leading to various products that may have different biological activities .
Mechanism of Action

Process

The mechanism of action for Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] is not fully elucidated but is believed to involve modulation of ion channels and receptors in cardiac tissues.

Data:

  • Cardenolides typically exert their effects by inhibiting sodium-potassium ATPase, leading to increased intracellular calcium concentrations, which enhances cardiac contractility.
  • This mechanism underlies their use in treating heart failure and arrhythmias .
Physical and Chemical Properties Analysis

Physical Properties

Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] typically appears as a white to off-white powder. It is soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.

Chemical Properties

  • Melting Point: Not specifically documented but generally expected to be stable at room temperature.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding solubility and stability can be found in product specifications from chemical suppliers .

Applications

Scientific Uses

Periplogenin 3-[O-beta-glucopyranosyl-(1→4)-beta-sarmentopyranoside] has potential applications in pharmacology due to its biological activities:

  • Cardiac Health: Investigated for its potential use in treating heart-related ailments due to its cardiotonic effects.
  • Anti-inflammatory Studies: Research into its anti-inflammatory properties could lead to new therapeutic approaches for inflammatory diseases.
  • Natural Product Research: As a natural product, it serves as a model compound for studying glycosides and their modifications in drug development .
Chemical Structure and Nomenclature

Molecular Formula and Weight

The molecular formula of this specialized cardenolide is C₃₆H₅₆O₁₃, as consistently documented across multiple analytical sources [1] [3] [5]. Precise mass determination reveals a molecular weight of 696.82-696.83 g/mol, calculated from high-resolution mass spectrometry data [5] [7]. This molecular framework comprises 36 carbon atoms, 56 hydrogen atoms, and 13 oxygen atoms strategically arranged into four distinct structural domains: the characteristic steroid nucleus, a five-membered lactone ring (critical for biological activity), and a disaccharide chain composed of two hexose units. The substantial molecular weight reflects the complexity of this glycosidic natural product, with the carbohydrate moiety contributing significantly to its overall mass and polar surface area.

Table 1: Molecular Composition Analysis

ComponentAtom CountMass ContributionStructural Role
Steroid Nucleus23 carbon, 34 hydrogen, 3 oxygen~390.5 g/molCardenolide backbone
Lactone Ring5 carbon, 4 hydrogen, 2 oxygen~96.08 g/molBioactivity determinant
Sarmentose Unit6 carbon, 10 hydrogen, 5 oxygen~162.14 g/molProximal sugar
Glucose Unit6 carbon, 10 hydrogen, 5 oxygen~162.14 g/molDistal sugar
Linkage Atoms2 oxygen32 g/molGlycosidic bonds

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is:4-[(1R,3aS,3bR,5aS,7S,9aR,9bS,11aR)-3b,9b-dihydroxy-7-[[(2R,4S,5S,6R)-4-methoxy-5-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-methyloxan-2-yl]oxy]-3a,5a-dihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]-2,5-dihydrofuran-2-one [4] [6].

This comprehensive name encodes critical stereochemical information:

  • The steroid nucleus exhibits 5β,14β-androstane stereochemistry with methyl groups at positions C-10 and C-13 (denoted as 9a,11a-dimethyl in the naming convention).
  • Hydroxyl groups display specific orientations: 3β-OH (equatorial), 14β-OH (axial), and additional hydroxyls at C-5β and C-12β positions.
  • The lactone ring at C-17β maintains the characteristic cis-fusion of cardenolides.
  • The disaccharide chain attaches via β-glycosidic linkage at C-3 of the genin (aglycone) component.
  • Sugar stereocenters: The proximal sarmentose (2,6-dideoxy-3-O-methylribo-hexopyranose) shows C-2' (R), C-3' (S), C-4' (R), C-5' (S) configuration, while the distal glucose maintains glucopyranose stereochemistry (all substituents equatorial) [4].

Glycosidic Linkage Analysis

The compound features a distinctive β-glucopyranosyl-(1→4)-β-sarmentopyranoside disaccharide motif attached at the C-3 position of the periplogenin aglycone [1] [3] [6]. This linkage architecture exhibits the following critical features:

  • Proximal Sugar Unit: β-D-sarmentopyranose (2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranose) directly bound to the steroid aglycone via a β-glycosidic bond at its anomeric position (C-1').
  • Interglycosidic Bond: The sarmentopyranose unit connects to the C-4' hydroxyl group of the distal sugar via a β(1→4) linkage.
  • Distal Sugar Unit: β-D-glucopyranose forms the terminal residue, exposing free hydroxyl groups at C-2'', C-3'', C-4'', and C-6'' positions that confer significant polarity to the molecule.
  • Stereochemical Integrity: Both glycosidic bonds maintain β-configuration, confirmed through J-coupling constants (J₁,₂ ≈ 7-8 Hz in ¹H NMR) and nuclear Overhauser effect spectroscopy (NOESY) correlations [3].

Table 2: Glycosidic Motif Structural Features

Structural ElementChemical IdentityLinkage PositionAnomeric Configuration
AglyconePeriplogenin (C₂₃H₃₄O₅)C-3 oxygenN/A
Proximal SugarSarmentopyranose (C₇H₁₄O₄)C-1' → C-3 (aglycone)β (equatorial)
Interglycosidic BondGlucosyl-sarmentosylC-1'' → C-4' (sarmentose)β (1→4)
Distal SugarGlucopyranose (C₆H₁₁O₅(OH)₅)Terminal unitβ (free anomeric OH)
Key FunctionalizationSarmentose: 3-O-methylationGlucose: C-6'' primary alcoholN/A

Spectroscopic Characterization

Comprehensive spectroscopic profiling has unambiguously established the structure of this cardenolidic glycoside:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR (500 MHz, pyridine-d₅): Key signals include steroid methyl singlets at δ 1.05 (C-18 CH₃) and 1.38 (C-19 CH₃), characteristic lactone vinyl protons at δ 6.21 (dd, J=1.8, 5.8 Hz, H-22) and 7.87 (br s, H-21), anomeric protons at δ 4.99 (d, J=7.8 Hz, sarmentose H-1') and 5.44 (d, J=7.9 Hz, glucose H-1''), and sarmentose methoxy signal at δ 3.60 [3] [7].
  • ¹³C NMR (125 MHz, pyridine-d₅): Critical resonances include aglycone carbonyl at δ 176.8 (C-23), olefinic carbons at δ 149.6 (C-20) and 117.3 (C-21), anomeric carbons at δ 101.9 (sarmentose C-1') and 106.3 (glucose C-1''), and sarmentose methoxy carbon at δ 60.2. The C-4' signal of sarmentose shifts downfield to δ 79.8 due to glycosylation at this position [3].

  • Mass Spectrometry:

  • High-Resolution ESI-MS: Exhibits [M+Na]⁺ ion at m/z 719.3721 (calculated 719.3718 for C₃₆H₅₆O₁₃Na), confirming molecular formula [5] [7].
  • Fragmentation Pattern: Sequential cleavage of glycosidic bonds yields key fragments: loss of glucose (m/z 557 [M-glc+H]⁺), followed by sarmentose (m/z 391 [M-glc-sarm+H]⁺ corresponding to periplogenin aglycone), and lactone ring cleavage ions at m/z 373 and 355.

  • X-ray Crystallography: While crystallographic data isn't explicitly reported in the provided sources, structural elucidation primarily relies on extensive 2D NMR techniques (¹H-¹H COSY, HSQC, HMBC, and NOESY) which established both constitution and relative configuration [3] [7]. The HMBC correlations between sarmentose H-1' and aglycone C-3, and between glucose H-1'' and sarmentose C-4' were particularly diagnostic for linkage assignment.

Table 3: Key Spectroscopic Identifiers

Spectroscopic MethodKey Diagnostic SignalsStructural Assignment
¹H NMR (pyridine-d₅)δ 6.21 (dd, J=1.8, 5.8 Hz)H-22 (lactone vinyl proton)
δ 7.87 (br s)H-21 (lactone vinyl proton)
δ 4.99 (d, J=7.8 Hz)Sarmentose H-1' (anomeric)
δ 5.44 (d, J=7.9 Hz)Glucose H-1'' (anomeric)
δ 3.60 (s)Sarmentose 3-OCH₃
¹³C NMR (pyridine-d₅)δ 176.8C-23 (lactone carbonyl)
δ 149.6, 117.3C-20, C-21 (lactone olefins)
δ 101.9, 106.3C-1' (sarmentose), C-1'' (glucose)
δ 79.8Sarmentose C-4' (glycosylated)
HRMSm/z 719.3721 [M+Na]⁺Confirms C₃₆H₅₆O₁₃
MS/MSm/z 557 [M-glc+H]⁺Sarmentoside fragment
m/z 391 [M-glc-sarm+H]⁺Periplogenin aglycone

Properties

CAS Number

1253421-94-1

Product Name

Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]

IUPAC Name

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C36H56O13

Molecular Weight

696.831

InChI

InChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31+,32+,33-,34-,35+,36+/m1/s1

InChI Key

KWBPKUMWVXUSCA-LGEKFDLWSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O

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